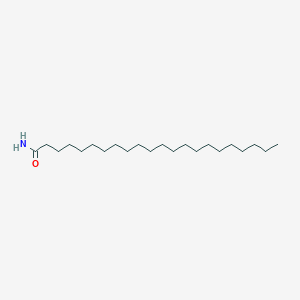
4,5-Difluoro-2-methoxybenzaldehyde
Übersicht
Beschreibung
4,5-Difluoro-2-methoxybenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 4,5-Difluoro-2-methoxybenzaldehyde might exhibit. For instance, the compound shares a similar structure to the derivatives of vanillin mentioned in the third paper, which is a well-known flavoring agent .
Synthesis Analysis
While the exact synthesis of 4,5-Difluoro-2-methoxybenzaldehyde is not detailed in the provided papers, methods for synthesizing related compounds can be inferred. The first paper describes a regioselective reductive alkylation process to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . This method could potentially be adapted for the synthesis of 4,5-difluoro-2-methoxybenzaldehyde by introducing fluorine substituents at the appropriate positions on the benzene ring.
Molecular Structure Analysis
The second paper provides information on the crystal structure of a Meldrum's acid compound, which, like 4,5-Difluoro-2-methoxybenzaldehyde, contains a methoxybenzaldehyde moiety . The detailed crystallographic data, including bond lengths and angles, could serve as a comparative basis for understanding the molecular structure of 4,5-Difluoro-2-methoxybenzaldehyde, especially considering the impact of fluorine atoms on the aromatic ring.
Chemical Reactions Analysis
The papers do not specifically mention chemical reactions involving 4,5-Difluoro-2-methoxybenzaldehyde. However, based on the structure and the reactivity of similar compounds, it can be hypothesized that this compound could participate in various organic reactions, such as condensation reactions or as a precursor in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The third paper provides extensive spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde . By analogy, 4,5-Difluoro-2-methoxybenzaldehyde may exhibit similar spectroscopic features, and its physical properties such as melting point, boiling point, and solubility could be influenced by the presence of the electron-withdrawing fluorine atoms. Theoretical calculations like those performed in the third paper could be applied to 4,5-Difluoro-2-methoxybenzaldehyde to predict its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Vanillin and Lignin Oxidation
4,5-Difluoro-2-methoxybenzaldehyde plays a crucial role in the synthesis of vanillin, an essential perfumery and chemical intermediate widely used in the pharmaceutical, perfumery, and food flavoring industries. This compound serves as a starting material or intermediate in various synthesis pathways. For example, the catalytic oxidation of lignins into aromatic aldehydes such as vanillin and syringaldehyde involves intermediates related to the chemical structure of 4,5-Difluoro-2-methoxybenzaldehyde. These processes examine the influence of lignin and oxidant nature, temperature, and mass transfer on the yield of aldehydes, highlighting the efficiency and selectivity in producing vanillin and syringaldehyde from lignin oxidation (Tan Ju & Liao Xin, 2003; V. Tarabanko & N. Tarabanko, 2017).
Role in Heterocyclic Compound Synthesis
The chemical structure of 4,5-Difluoro-2-methoxybenzaldehyde is analogous to aromatic aldehydes used in the synthesis of heterocyclic compounds like isoxazolones. These derivatives exhibit significant biological and medicinal properties, acting as intermediates for synthesizing various heterocycles. A method involving a three-component reaction among aromatic aldehydes showcases the utility of such compounds in producing biologically active molecules, suggesting a potential application for 4,5-Difluoro-2-methoxybenzaldehyde in similar synthetic pathways (Rima Laroum et al., 2019).
Antimalarial Activity
Compounds structurally related to 4,5-Difluoro-2-methoxybenzaldehyde, such as aromatic aldehydes derived from marine organisms, have shown potential in developing antimalarial agents. The isolation and biological testing of these compounds demonstrate significant and selective in vitro antimalarial activity, indicating a promising avenue for employing 4,5-Difluoro-2-methoxybenzaldehyde in the discovery and development of new antimalarial drugs (A. Wright et al., 1996).
Bio-derived Platform Chemicals
The exploration of bio-derived platform chemicals for producing solvents, fuels, polymers, and adhesives has identified derivatives of 4,5-Difluoro-2-methoxybenzaldehyde-like compounds as key reactants. These studies focus on the potential application of such derivatives in creating sustainable and renewable chemical products, highlighting the importance of innovative synthesis methods and the broad scope of application (Catherine Thoma et al., 2020).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,5-difluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXUHQRYFUSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572742 | |
| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-methoxybenzaldehyde | |
CAS RN |
145742-34-3 | |
| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145742-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)









